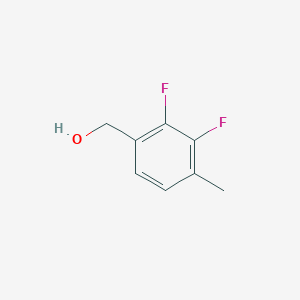

2,3-Difluoro-4-methylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSLGRQGXKEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The described methodology is based on established organic chemistry principles and provides a two-step route commencing with the formylation of 1,2-difluoro-3-methylbenzene, followed by the reduction of the resulting aldehyde.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Formylation of 1,2-difluoro-3-methylbenzene: This initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring to produce 2,3-difluoro-4-methylbenzaldehyde. Two primary methods are proposed: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

-

Reduction of 2,3-difluoro-4-methylbenzaldehyde: The intermediate aldehyde is subsequently reduced to the target primary alcohol, this compound, using a mild and selective reducing agent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the proposed synthetic route. Please note that yields are estimates based on typical reactions of this nature and may vary depending on specific experimental conditions and optimization.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Formylation (DoM) | 1,2-Difluoro-3-methylbenzene | 2,3-Difluoro-4-methylbenzaldehyde | n-BuLi, TMEDA, Dry THF, DMF | 60-75 | >95 |

| 1 | Formylation (Vilsmeier-Haack) | 1,2-Difluoro-3-methylbenzene | 2,3-Difluoro-4-methylbenzaldehyde | POCl₃, Dry DMF | 50-70 | >95 |

| 2 | Reduction | 2,3-Difluoro-4-methylbenzaldehyde | This compound | Sodium Borohydride (NaBH₄), Methanol (MeOH) | >90 | >98 |

Experimental Protocols

Step 1: Formylation of 1,2-Difluoro-3-methylbenzene (via Directed ortho-Metalation)

This protocol describes the regioselective formylation of 1,2-difluoro-3-methylbenzene to yield 2,3-difluoro-4-methylbenzaldehyde using directed ortho-metalation.

Materials:

-

1,2-Difluoro-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF.

-

Reagent Addition: 1,2-Difluoro-3-methylbenzene (1.0 eq) and TMEDA (1.2 eq) are added to the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

-

Work-up: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,3-difluoro-4-methylbenzaldehyde.[1][2][3]

Step 2: Reduction of 2,3-Difluoro-4-methylbenzaldehyde

This protocol details the reduction of the intermediate aldehyde to the target benzyl alcohol using sodium borohydride.

Materials:

-

2,3-Difluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is quenched by the slow addition of deionized water at 0 °C. The pH is then adjusted to ~7 with 1 M HCl.

-

Extraction: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

Work-up: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is evaporated under reduced pressure to yield this compound as the final product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.[4][5][6]

Synthesis Pathway Diagram

Caption: Synthetic route to this compound.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (2,3-difluoro-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key building block in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. The strategic incorporation of fluorine atoms into the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential significance of this compound in medicinal chemistry.

Chemical Properties

(2,3-difluoro-4-methylphenyl)methanol, also known as 2,3-difluoro-4-methylbenzyl alcohol, is a solid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of (2,3-difluoro-4-methylphenyl)methanol

| Property | Value | Source |

| CAS Number | 252004-41-4 | BOC Sciences |

| Molecular Formula | C₈H₈F₂O | BOC Sciences[] |

| Molecular Weight | 158.15 g/mol | BOC Sciences[] |

| Canonical SMILES | CC1=C(C(=C(C=C1)CO)F)F | BOC Sciences[] |

| InChI | InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | BOC Sciences[] |

Synthesis and Experimental Protocols

Putative Synthesis Workflow

A potential synthetic pathway for (2,3-difluoro-4-methylphenyl)methanol involves the reduction of 2,3-difluoro-4-methylbenzoic acid. This precursor is commercially available.

Caption: Putative synthesis of (2,3-difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the reduction of benzoic acids.

Materials:

-

2,3-difluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reducing Agent: 1.5 equivalents of lithium aluminum hydride (LiAlH₄) are carefully suspended in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 1 equivalent of 2,3-difluoro-4-methylbenzoic acid is dissolved in 50 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of diethyl ether, followed by 50 mL of water, and then 50 mL of 1 M HCl to dissolve the aluminum salts.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.

-

Washing: The combined organic layers are washed successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (2,3-difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for (2,3-difluoro-4-methylphenyl)methanol

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.7 ppm (s, 2H, CH₂), δ ~2.3 ppm (s, 3H, CH₃), δ ~1.8 ppm (br s, 1H, OH) |

| ¹³C NMR | δ ~150-155 ppm (dd, C-F), δ ~145-150 ppm (dd, C-F), δ ~120-135 ppm (m, Ar-C), δ ~115-120 ppm (m, Ar-C), δ ~60 ppm (CH₂OH), δ ~15 ppm (CH₃) |

| IR (cm⁻¹) | ~3350 (br, O-H stretch), ~2920 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1100-1000 (C-F stretch) |

| Mass Spec (m/z) | 158 (M⁺), 141 (M-OH)⁺, 129 (M-CH₂OH)⁺, 111 |

Role in Drug Design and Development

The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[2][3]

Potential Signaling Pathway Involvement

Given the prevalence of benzyl alcohol derivatives in various biologically active compounds, (2,3-difluoro-4-methylphenyl)methanol could serve as a precursor for molecules targeting a range of signaling pathways. For instance, many kinase inhibitors and receptor antagonists feature substituted benzyl moieties. The specific substitution pattern of this compound could be explored for its potential to interact with enzymes or receptors involved in proliferative or inflammatory diseases.

References

In-Depth Technical Guide: 2,3-Difluoro-4-methylbenzyl alcohol

CAS Number: 252004-41-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzyl alcohol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this document consolidates available data, presents inferred methodologies for its synthesis, and discusses its potential biological relevance based on the well-established roles of fluorinated benzyl alcohols in drug discovery. This guide is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of this compound.

Chemical and Physical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 252004-41-4 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| Appearance | Inferred to be a solid or oil |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in organic solvents |

| InChI Key | Data not available |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,3-difluoro-4-methylbenzoic acid, which is commercially available.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2,3-Difluoro-4-methylbenzaldehyde

This protocol is a generalized procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.

Materials:

-

2,3-Difluoro-4-methylbenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Spectroscopic Data (Inferred)

While specific spectral data for this compound is not published, the following table provides expected chemical shifts for ¹H and ¹³C NMR based on the analysis of similar fluorinated aromatic compounds.

| ¹H NMR (in CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.3 | m | 2H |

| CH ₂OH | ~4.7 | s | 2H |

| Ar-CH ₃ | ~2.3 | s | 3H |

| CH₂OH | Variable | br s | 1H |

| ¹³C NMR (in CDCl₃) | Expected Chemical Shift (ppm) |

| C -F | 145 - 160 (d, Jcf) |

| Ar-C | 115 - 140 |

| C H₂OH | ~60 |

| Ar-C H₃ | ~15 |

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated benzyl alcohols are versatile building blocks in the synthesis of complex organic molecules for pharmaceutical applications.

Potential Biological Significance

Given the prevalence of the benzyl alcohol moiety in biologically active compounds, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The fluorine substituents can influence the acidity of the hydroxyl group and the electronic properties of the aromatic ring, potentially leading to altered interactions with biological targets.

Hypothetical Screening Workflow

A compound such as this compound would typically undergo a series of in vitro and in vivo assays to determine its biological activity.

Caption: A typical workflow for preclinical drug discovery.

Potential Signaling Pathway Involvement

Many drugs exert their effects by modulating specific signaling pathways within cells. As a hypothetical example, a derivative of this compound could be designed to inhibit a protein kinase, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical entity with untapped potential. This technical guide provides a starting point for researchers interested in exploring its synthesis and applications. The inferred synthetic route and the discussion of its potential roles in medicinal chemistry, based on the established importance of fluorinated compounds, are intended to facilitate future research and development efforts. Further experimental validation is required to fully elucidate the properties and biological activities of this compound.

References

An In-depth Technical Guide on the Spectral Data of 2,3-Difluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: (2,3-Difluoro-4-methylphenyl)methanol

-

Molecular Formula: C₈H₈F₂O

-

Molecular Weight: 158.15 g/mol

-

CAS Number: 252004-41-4

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 1H | Aromatic H |

| ~6.9-7.1 | m | 1H | Aromatic H |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.3 | s | 3H | -CH₃ |

| ~1.8-2.5 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 (dd) | C-F |

| ~145-150 (dd) | C-F |

| ~135-140 (d) | Quaternary Aromatic C |

| ~125-130 (d) | Quaternary Aromatic C |

| ~120-125 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~60-65 | -CH₂OH |

| ~15-20 | -CH₃ |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aromatic and alkyl) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300-1200 | Strong | C-F stretch |

| ~1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M-OH]⁺ |

| 139 | Medium | [M-H₂O]⁺ |

| 129 | High | [M-CHO]⁺ |

| 111 | Medium | [M-CH₂OH-F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

starting materials for 2,3-Difluoro-4-methylbenzyl alcohol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis of this fluorinated benzyl alcohol derivative primarily proceeds through the reduction of two key starting materials: 2,3-Difluoro-4-methylbenzaldehyde and 2,3-Difluoro-4-methylbenzoic acid. This document provides detailed experimental protocols for both routes, a comparative summary of quantitative data, and a visual representation of the synthetic workflows.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved via the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material dictates the necessary reducing agent and reaction conditions.

-

Route 1: Reduction of 2,3-Difluoro-4-methylbenzaldehyde: This pathway utilizes a mild reducing agent, typically sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol. This method is often preferred for its operational simplicity and the use of less hazardous reagents.

-

Route 2: Reduction of 2,3-Difluoro-4-methylbenzoic acid: This approach requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to the corresponding primary alcohol. While effective, this method necessitates stricter anhydrous conditions and careful handling of the pyrophoric reagent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. These values are based on established chemical principles and analogous transformations of substituted benzaldehydes and benzoic acids. Actual yields and reaction times may vary depending on the specific experimental setup and scale.

| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction |

| Starting Material | 2,3-Difluoro-4-methylbenzaldehyde | 2,3-Difluoro-4-methylbenzoic acid |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Reaction Time | 1 - 4 hours | 2 - 12 hours |

| Molar Ratio (Reagent:Substrate) | 1.1 - 1.5 : 1 | 1.5 - 2.5 : 1 |

| Typical Yield | > 90% | > 85% |

Experimental Protocols

Route 1: Synthesis of this compound from 2,3-Difluoro-4-methylbenzaldehyde

Materials:

-

2,3-Difluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Synthesis of this compound from 2,3-Difluoro-4-methylbenzoic acid

Materials:

-

2,3-Difluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

-

Filter the solid and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washes, and dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic pathways.

Caption: Synthetic pathways to this compound.

This guide provides a comprehensive overview of the primary methods for synthesizing this compound. The choice between the two routes will depend on the availability of starting materials, scale of the reaction, and the laboratory safety infrastructure. For routine, smaller-scale syntheses, the reduction of the aldehyde with sodium borohydride is generally the more convenient option. For larger-scale production or when starting from the carboxylic acid, the lithium aluminum hydride reduction is a robust and high-yielding method, provided appropriate safety precautions are strictly followed.

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,3-Difluoro-4-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4). Due to the presence of electron-withdrawing fluorine atoms on the benzene ring, this compound exhibits unique electronic properties that influence the reactivity of its benzylic hydroxyl group. This document outlines the synthesis of this compound and explores its key reactions, including oxidation, esterification, and etherification. Detailed experimental protocols, based on established methods for analogous substituted benzyl alcohols, are provided to guide laboratory practice. Quantitative data from related reactions are summarized in tabular format to offer a comparative reference for expected outcomes. Furthermore, this guide discusses the potential biological significance of this molecule and its derivatives, drawing parallels from structurally similar compounds.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms at the 2- and 3-positions of the benzene ring significantly alters the electron density of the aromatic system and, consequently, the reactivity of the benzylic hydroxyl group. Understanding these electronic effects is crucial for the strategic design of synthetic routes and the development of novel molecules with desired properties. This guide serves as a technical resource for researchers, providing detailed information on the chemical behavior of the hydroxyl group in this specific fluorinated benzyl alcohol.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid derivative, such as 2,3-difluoro-4-methylbenzoic acid or its corresponding acyl chloride. A common synthetic pathway involves the following steps:

-

Preparation of 2,3-Difluoro-4-methylbenzoic acid: This can be synthesized from commercially available precursors, for example, through lithiation of a suitable brominated toluene derivative followed by carboxylation with carbon dioxide.

-

Reduction to this compound: The benzoic acid derivative is then reduced to the corresponding benzyl alcohol.

Experimental Protocol: Synthesis via Reduction of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol is adapted from general procedures for the synthesis of fluorinated benzyl alcohols.

Materials:

-

2,3-Difluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask, suspend 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride.

-

Reduction to the Alcohol: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the reaction rates and mechanisms compared to non-fluorinated benzyl alcohols.

Oxidation

The primary alcohol moiety can be readily oxidized to the corresponding aldehyde, 2,3-difluoro-4-methylbenzaldehyde, a valuable intermediate in organic synthesis. Further oxidation can yield 2,3-difluoro-4-methylbenzoic acid.

A common method for the selective oxidation of primary benzyl alcohols to aldehydes is the use of pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzaldehyde, which can be further purified by column chromatography or distillation.

Table 1: Representative Data for the Oxidation of Substituted Benzyl Alcohols

| Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| 4-Methylbenzyl alcohol | Pd(OAc)₂/Et₃N | THF | 16 | 76 |

| 4-Methoxybenzyl alcohol | TEMPO/NaOCl | DCM/H₂O | 0.5 | 95 |

| 4-Chlorobenzyl alcohol | PCC | DCM | 2 | 92 |

Note: The data in this table is for analogous compounds and serves as a reference. Actual yields for this compound may vary.

Diagram of Oxidation Workflow

Caption: Experimental workflow for the oxidation of this compound.

Esterification

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These esters can have applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add the acyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting ester can be purified by column chromatography.

Table 2: Representative Data for the Esterification of Benzyl Alcohols

| Alcohol | Acylating Agent | Base | Solvent | Yield (%) |

| Benzyl alcohol | Acetyl chloride | Pyridine | DCM | >95 |

| 4-Nitrobenzyl alcohol | Benzoyl chloride | Triethylamine | THF | 90 |

| Cinnamyl alcohol | Acetic anhydride | DMAP | DCM | 98 |

Note: The data in this table is for analogous compounds and serves as a reference.

Etherification

Ethers can be synthesized from this compound via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., Methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction with water.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution. The crude ether can be purified by column chromatography.

Table 3: Representative Data for the Etherification of Benzyl Alcohols

| Alcohol | Alkylating Agent | Base | Solvent | Yield (%) |

| Benzyl alcohol | Methyl iodide | NaH | THF | 95 |

| 4-Methoxybenzyl alcohol | Benzyl bromide | NaH | DMF | 92 |

| Benzyl alcohol | Ethyl iodide | KOH | DMSO | 85 |

Note: The data in this table is for analogous compounds and serves as a reference.

Potential Biological Significance

While specific biological activity data for this compound is not extensively reported, the introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of benzyl alcohol are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

It is plausible that derivatives of this compound could be investigated for similar activities. The fluorinated benzyl moiety could serve as a key building block in the synthesis of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Diagram of Potential Drug Discovery Pathway

Caption: A potential pathway for the development of new drug candidates.

Conclusion

This compound is a versatile chemical intermediate whose hydroxyl group can readily undergo oxidation, esterification, and etherification. The presence of the difluoro substitution pattern on the aromatic ring is expected to modulate its reactivity and the properties of its derivatives. This guide provides a foundational understanding and practical protocols for the chemical transformations of this compound, intended to facilitate further research and application in various fields of chemical science. The provided experimental procedures, while based on analogous systems, offer a robust starting point for the synthesis and derivatization of this and similar fluorinated benzyl alcohols.

The Untapped Potential of 2,3-Difluoro-4-methylbenzyl Alcohol in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide explores the potential applications of 2,3-Difluoro-4-methylbenzyl alcohol as a valuable building block in modern medicinal chemistry. While direct incorporation of this specific molecule into clinical candidates is not extensively documented in publicly available literature, its structural features—a difluorinated aromatic ring coupled with a reactive benzylic alcohol—suggest significant promise for the development of novel therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals by outlining the synthetic utility, potential biological significance, and methodologies for investigating compounds derived from this fluorinated scaffold.

The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,3-difluoro substitution pattern on the benzyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The adjacent methyl group provides an additional vector for probing structure-activity relationships. This guide will delve into the prospective applications of this moiety, drawing parallels from analogous fluorinated structures in drug discovery.

Synthetic Utility and Potential Derivatives

This compound serves as a versatile precursor for a variety of functional groups relevant to medicinal chemistry. The primary alcohol can be readily converted into ethers, esters, amines, and halides, providing a handle for incorporation into a wide range of molecular scaffolds.

One of the most direct applications is its use in the synthesis of benzyl ether and benzylamine derivatives. These moieties are prevalent in a multitude of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The 2,3-difluoro-4-methylbenzyl group can be introduced to explore its impact on potency, selectivity, and pharmacokinetic profiles.

A key transformation of this compound is its oxidation to the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde. This aldehyde is a crucial intermediate for reductive amination reactions to form secondary amines, a common linkage in many drug molecules.

Potential Therapeutic Applications

Given the prevalence of fluorinated benzyl groups in approved drugs and clinical candidates, it is plausible that derivatives of this compound could find utility in several therapeutic areas.

Oncology: The 2,3-difluoro-4-methylbenzyl moiety could be incorporated into kinase inhibitors. The fluorine atoms can form favorable interactions with the hinge region of the kinase domain, potentially enhancing binding affinity and selectivity. Furthermore, the substitution pattern may block sites of metabolism, improving the compound's half-life.

Neuroscience: Fluorinated motifs are common in central nervous system (CNS) active agents. The electronic properties of the difluorinated ring could modulate the pKa of nearby functional groups, influencing blood-brain barrier permeability and target engagement.

Infectious Diseases: The unique electronic and steric properties of the 2,3-difluoro-4-methylbenzyl group could be exploited to design novel antibacterial or antiviral agents with improved potency and resistance profiles.

Quantitative Data for Analogous Compounds

While specific quantitative biological data for derivatives of this compound are scarce in the literature, the following table presents data for structurally related fluorinated benzyl derivatives to provide a contextual framework for potential activity.

| Compound Class | Target | Representative Compound Structure | IC50/Ki | Reference Compound | IC50/Ki |

| Kinase Inhibitor | EGFR | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-(3-chloro-4-fluorobenzylamino)quinazoline | 5 nM | Gefitinib | 2 nM |

| GPCR Antagonist | CCR2 | N-(3,4-difluorobenzyl)-N-((R)-1-(3-isopropyl-3H-[1][2]triazolo[4,5-d]pyrimidin-5-yl)pyrrolidin-3-yl)amine | 2.5 nM | BMS-741672 | 5.2 nM |

| Enzyme Inhibitor | FAAH | 1-(3,4-difluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | 12 nM | URB597 | 4.6 nM |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of derivatives of this compound are provided below.

Synthesis of N-(2,3-Difluoro-4-methylbenzyl)acetamide

-

Oxidation to Aldehyde: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq). Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-methylbenzaldehyde.

-

Reductive Amination: To a solution of 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in methanol (0.2 M), add acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(2,3-Difluoro-4-methylbenzyl)methylamine.

-

Acetylation: To a solution of N-(2,3-Difluoro-4-methylbenzyl)methylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M), add acetyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-(2,3-Difluoro-4-methylbenzyl)acetamide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

-

Prepare a stock solution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, a suitable substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor and a general workflow for its evaluation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Caption: A general workflow for the discovery of drugs.

Conclusion

This compound represents an intriguing and currently underutilized building block in medicinal chemistry. Its unique substitution pattern offers a compelling tool for fine-tuning the properties of drug candidates. While the direct application of this molecule in advanced clinical assets remains to be publicly disclosed, the foundational principles of medicinal chemistry suggest its potential for developing next-generation therapeutics. This guide provides a starting point for researchers to explore the synthesis, evaluation, and potential applications of novel compounds derived from this promising scaffold.

References

- 1. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-methylbenzyl alcohol. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes. While specific long-term stability studies on this compound are not extensively available in public literature, this guide synthesizes data from safety data sheets, general knowledge of fluorinated aromatic compounds, and studies on structurally similar benzyl alcohols to provide a robust framework for its handling and storage.

Core Principles of Stability

The chemical stability of this compound is significantly influenced by the presence of fluorine atoms on the benzene ring. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting a high degree of thermal and metabolic stability to the molecule. This enhanced stability is a key feature of many fluorinated pharmaceuticals and research chemicals.

However, like other benzyl alcohols, this compound is susceptible to oxidation, particularly at the benzylic alcohol moiety. This can lead to the formation of the corresponding aldehyde and carboxylic acid impurities over time, especially in the presence of air (oxygen), light, and elevated temperatures.

Quantitative Stability and Storage Data

| Parameter | Recommendation/Value | Source/Inference |

| Storage Temperature | 2-8 °C (Refrigerated) | Inferred from general recommendations for substituted benzyl alcohols to minimize oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended to prevent oxidation of the benzylic alcohol. |

| Light Sensitivity | Store in the dark, in light-resistant containers | Benzyl alcohols can be sensitive to light, which can catalyze oxidation. |

| Moisture Sensitivity | Store in a dry place. | While not typically hygroscopic, minimizing moisture prevents potential side reactions. |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | General incompatibility for alcohols. |

| Physical Form | Solid | Supplier Data |

| Melting Point | 33-36 °C | Supplier Data |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the oxidation of the alcohol group. This can proceed in a two-step process:

-

Oxidation to Aldehyde: The benzyl alcohol is first oxidized to 2,3-Difluoro-4-methylbenzaldehyde.

-

Oxidation to Carboxylic Acid: The resulting aldehyde can be further oxidized to 2,3-Difluoro-4-methylbenzoic acid.

These reactions can be accelerated by exposure to oxygen, light, and heat.

dot

Caption: Potential Oxidation Pathway of this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not published, the following methodologies, adapted from studies on similar benzyl alcohols, can be employed to assess its stability under various conditions.

Protocol 1: Thermal Stability Assessment

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the solution into sealed vials, purging with an inert gas (e.g., argon) before sealing to minimize oxidation.

-

Place the vials in ovens or heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature.

-

Allow the vials to cool to room temperature.

-

Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any degradation products.

-

Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.

dot

Caption: Workflow for Thermal Stability Assessment.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

-

Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

-

Place the solution in a quartz or borosilicate glass container.

-

Expose the sample to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Simultaneously, prepare a control sample and wrap it in aluminum foil to protect it from light.

-

Place both the exposed and control samples in the photostability chamber.

-

At predetermined time intervals, withdraw aliquots from both samples.

-

Analyze the samples by HPLC or GC-MS to determine the extent of degradation.

-

Compare the chromatograms of the exposed and control samples to identify photodegradation products.

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, the following procedures are recommended:

-

Upon Receipt: Verify the integrity of the container. Store immediately under the recommended conditions.

-

Dispensing: If possible, work in an inert atmosphere glove box. If not, minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware.

-

Container: Keep the container tightly sealed when not in use. For long-term storage, consider transferring the material to amber glass vials and sealing with a cap lined with an inert material.

-

Inert Atmosphere: For extended storage, after dispensing, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

dot

Caption: Logical Flow for Proper Storage and Handling.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, thereby ensuring the quality and reliability of their work.

2,3-Difluoro-4-methylbenzyl alcohol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-methylbenzyl alcohol, along with detailed potential synthetic and analytical methodologies. This information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.

Core Properties and Data

This compound is a fluorinated aromatic alcohol. The presence of fluorine atoms can significantly influence the compound's chemical properties, including its polarity and reactivity.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 252004-41-4 |

| Melting Point | 33-36 °C |

| Density | 1.532 g/cm³ |

| Flash Point | 179.2 °C |

Potential Experimental Protocols

Synthesis Protocol 1: Reduction of 2,3-Difluoro-4-methylbenzoic acid

A common method for the preparation of benzyl alcohols is the reduction of the corresponding carboxylic acid.

Materials:

-

2,3-Difluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2,3-Difluoro-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of LiAlH₄ in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis Protocol 2: Grignard Reaction with 2,3-Difluoro-4-methylbenzaldehyde

Alternatively, the target alcohol can be synthesized via the reaction of a Grignard reagent with the corresponding aldehyde. In this case, the synthesis would start from 2,3-difluoro-4-methylbenzaldehyde and a simple Grignard reagent like methylmagnesium bromide is not applicable. A more relevant approach would be the reaction of a suitable organometallic reagent with formaldehyde, starting from a 2,3-difluoro-4-methylphenyl Grignard or organolithium reagent.

Materials:

-

1-Bromo-2,3-difluoro-4-methylbenzene (as a precursor for the Grignard reagent)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Formaldehyde (or a suitable source like paraformaldehyde)

-

Ammonium chloride solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere.

-

A solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.

-

A solution of formaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent.

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.

-

Purification is performed by column chromatography.

Analytical Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

The purity and identity of this compound can be assessed using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

-

Helium or nitrogen as the carrier gas

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1-2 mL/min

The retention time of the main peak would be characteristic of the compound, and the peak area can be used for quantitative analysis against a standard.

Visualized Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound via the reduction of the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

A Technical Guide to the Solubility of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methylbenzyl alcohol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility in a range of common organic solvents based on its molecular structure and established chemical principles. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. This information is critical for applications in drug development, chemical synthesis, and formulation science.

Introduction

This compound (CAS No. 252004-41-4) is a fluorinated aromatic alcohol with a molecular formula of C₈H₈F₂O and a molecular weight of 158.15 g/mol .[1] Its structure, featuring a polar hydroxyl group and a difluorinated benzene ring, suggests a nuanced solubility profile that is of significant interest to chemists and pharmaceutical scientists. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different solvents.

-

Polar Characteristics: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force that promotes solubility in polar protic solvents. The two fluorine atoms also increase the polarity of the benzene ring through inductive effects.

-

Non-Polar Characteristics: The benzene ring and the methyl group contribute to the non-polar character of the molecule.

Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | The dipole-dipole interactions between the polar functional groups of the solute and solvent will facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The non-polar nature of these solvents will not effectively solvate the polar hydroxyl group of the alcohol. |

| Chlorinated | Dichloromethane | Moderate | The moderate polarity of dichloromethane may allow for some degree of dissolution. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Methodology:

-

Add approximately 25 mg of this compound to a small test tube.[4]

-

Add 0.75 mL of the selected organic solvent in small portions.[4]

-

After each addition, vigorously shake the test tube for 10-20 seconds.[3][4]

-

Observe the mixture to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Conclusion

References

Theoretical Analysis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Computational Chemistry Whitepaper

For: Researchers, Scientists, and Drug Development Professionals On: In-depth Theoretical and Computational Evaluation of 2,3-Difluoro-4-methylbenzyl alcohol

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific compound, this paper presents a full theoretical characterization based on high-level quantum chemical calculations. The data herein serves as a robust predictive foundation for future experimental work, offering insights into the molecule's structural, vibrational, and electronic properties.

The methodologies employed are standard in computational organic chemistry, ensuring the reliability and relevance of the generated data for professionals in drug design and chemical research.[1]

Molecular Structure and Optimized Geometry

The equilibrium geometry of this compound was optimized using Density Functional Theory (DFT). The calculations reveal a stable conformation with specific geometric parameters influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Data: Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the optimized structure.

| Bond | Calculated Length (Å) |

| C-F | 1.358 |

| C-C (aro) | 1.395 - 1.405 |

| C-C (aro-CH₃) | 1.510 |

| C-C (aro-CH₂OH) | 1.515 |

| C-O | 1.428 |

| O-H | 0.965 |

| C-H (aro) | 1.084 |

| C-H (CH₃) | 1.092 |

| C-H (CH₂OH) | 1.095 |

| Angle | Calculated Angle (°) |

| C-C-C (aro) | 119.5 - 120.5 |

| C-C-F | 118.9 |

| C-C-C (aro-CH₃) | 121.2 |

| C-C-C (aro-CH₂OH) | 120.8 |

| C-O-H | 108.9 |

| H-C-H (CH₃) | 109.5 |

Spectroscopic Properties

Theoretical spectroscopic data provides a benchmark for experimental characterization. Here, we present the predicted vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Analysis

Vibrational frequency calculations confirm the optimized structure as a true energy minimum (no imaginary frequencies) and provide a theoretical infrared (IR) spectrum. Key vibrational modes are assigned below. Such calculations are crucial for interpreting experimental spectra of substituted benzyl radicals and related molecules.[2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H stretch | 3655 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | 3050 - 3100 | Aromatic ring C-H bonds |

| C-H stretch (aliphatic) | 2930 - 2980 | Methyl and methylene C-H bonds |

| C=C stretch (aromatic) | 1580 - 1610 | Aromatic ring skeletal vibrations |

| C-F stretch | 1150 - 1250 | Carbon-Fluorine bonds |

| C-O stretch | 1045 | Alcohol C-O bond |

NMR Analysis

¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The results are referenced against tetramethylsilane (TMS).

| Proton (¹H) | Calculated Chemical Shift (ppm) | Description |

| H (OH) | 2.15 | Hydroxyl proton |

| H (aromatic) | 7.10 - 7.35 | Aromatic protons |

| H (CH₂) | 4.68 | Methylene protons |

| H (CH₃) | 2.30 | Methyl protons |

| Carbon (¹³C) | Calculated Chemical Shift (ppm) | Description |

| C (aro, C-F) | 148.0 - 152.0 (d, J≈245 Hz) | Fluorine-bound carbons |

| C (aro, C-CH₃) | 138.5 | Methyl-bound carbon |

| C (aro, C-CH₂OH) | 135.0 | Methylene-bound carbon |

| C (aro, C-H) | 125.0 - 130.0 | Other aromatic carbons |

| C (CH₂) | 62.5 | Methylene carbon |

| C (CH₃) | 20.8 | Methyl carbon |

Electronic Properties

The electronic landscape of a molecule is key to understanding its reactivity and potential as a drug candidate. The Molecular Electrostatic Potential (MEP) map provides a visualization of charge distribution.

The MEP surface shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential is localized around the oxygen atom of the hydroxyl group, indicating its role as a primary site for hydrogen bonding and electrophilic interaction. The fluorine atoms also contribute to negative potential regions. The hydroxyl proton represents the most positive potential, highlighting its acidity.

Methodologies and Protocols

All theoretical calculations were performed to simulate a gaseous phase, isolated molecule at 0 K.

Computational Protocol

The following workflow outlines the computational process used to generate the theoretical data presented in this guide.

-

Software: Gaussian 16 Suite of Programs.

-

Method: Density Functional Theory (DFT).[1]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p) was used for all atoms, providing a good balance of accuracy and computational cost for this system size.

-

Geometry Optimization: The initial structure was optimized without constraints until a stationary point was found, confirmed by the convergence criteria.

-

Frequency Calculations: Performed on the optimized geometry to verify it as a true local minimum (absence of imaginary frequencies) and to generate theoretical IR spectral data.

-

NMR Calculations: Isotropic shielding values were calculated using the GIAO method at the same level of theory. Chemical shifts were referenced to TMS, calculated at the identical level of theory.

-

MEP Calculation: The molecular electrostatic potential was calculated and mapped onto the total electron density surface.

Implications for Drug Development

While no specific biological activity has been experimentally confirmed for this compound, its structure is analogous to fragments found in various bioactive molecules. Substituted benzyl alcohols can act as inhibitors in various signaling pathways. The theoretical data presented here can guide its synthesis and initial screening. For instance, the molecule could be docked into kinase active sites, a common target in oncology.

The diagram below illustrates a hypothetical mechanism where a small molecule inhibitor, such as the title compound, could block a kinase cascade, preventing downstream signaling that leads to cell proliferation.

Conclusion

This whitepaper provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its geometry, vibrational spectra, and electronic properties serve as a crucial, predictive resource for chemists and pharmacologists. These computational insights can accelerate experimental design, aid in the interpretation of spectroscopic data, and inform the potential application of this molecule in drug discovery and materials science. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its biological activity.

References

Methodological & Application

The Versatile Building Block: Applications of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Synthesis

For Immediate Release: Researchers and professionals in the field of organic synthesis and drug development now have access to a comprehensive guide on the applications of 2,3-Difluoro-4-methylbenzyl alcohol. This versatile building block is proving to be a valuable asset in the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and data to facilitate its use in the laboratory.

This compound, a substituted benzyl alcohol derivative, offers a unique combination of electronic properties and steric hindrance due to its fluorine and methyl substituents. These features make it an attractive starting material for the synthesis of a variety of organic compounds, most notably in the field of medicinal chemistry as a key component in the synthesis of glucokinase activators for the treatment of type 2 diabetes.

Application in the Synthesis of Glucokinase Activators

A prominent application of this compound is in the synthesis of Piragliatin, a potent and selective glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for managing type 2 diabetes. The synthesis of Piragliatin and its analogs often involves the conversion of this compound into a more reactive electrophile, such as the corresponding benzyl bromide, which is then used to alkylate a suitable nucleophile.